1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone
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Overview
Description
The compound “1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a propanone group, which is a three-carbon chain with a carbonyl (C=O) group at one end .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the dimethoxyanilino group, and the attachment of the propanone group . The exact methods would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the rigidity of the molecule, while the dimethoxyanilino and propanone groups could introduce some flexibility .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the carbonyl group in the propanone part of the molecule could make it reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity towards other chemicals .Scientific Research Applications
Asymmetric Synthesis and Catalysis
Research involving compounds with similar structures to "1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone" includes studies on asymmetric synthesis. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrates the potential for chiral intermediates in the synthesis of antidepressant drugs, highlighting the role of microbial reductases in enantioselective synthesis (Choi et al., 2010).
Materials Science and Polymer Chemistry
Studies on phloretic acid as an alternative to phenolation for the elaboration of polybenzoxazine reveal the use of phenolic compounds in enhancing reactivity towards benzoxazine ring formation. This suggests potential applications in developing renewable materials with specific thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).
Organic Synthesis and Chemical Transformations
The synthesis and biological evaluation of β-aroylpropionic acid-based 1,3,4-oxadiazoles for anti-inflammatory and antibacterial actions showcase the utility of related compounds in medicinal chemistry. These studies demonstrate the versatility of propanone derivatives in synthesizing bioactive molecules with potential pharmaceutical applications (Husain et al., 2009).
Molecular Docking and Computational Chemistry
Novel biphenyl ester derivatives as tyrosinase inhibitors, synthesized by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids, underscore the importance of computational molecular docking studies in identifying potential pharmaceutical applications. These compounds exhibit significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid (Kwong et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-26-20-12-13-21(23(16-20)27-2)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16,24H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUYVKLQECQTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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